The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A involves several advanced biochemical techniques. The primary method used for its synthesis is solid-phase synthesis or solution-phase synthesis involving glycosylation reactions.
Technical details include:
Di[3-deoxy-D-manno-octulosonyl]-lipid A features a complex molecular structure characterized by its glycan-lipid composition. The molecular formula can be represented as , reflecting its intricate arrangement of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into the compound's conformation and purity .
Di[3-deoxy-D-manno-octulosonyl]-lipid A undergoes various chemical reactions that are critical for its function as an immunostimulatory agent:
These reactions are essential in understanding how Kdo2-Lipid A interacts with biological systems and can be manipulated for research purposes.
The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A primarily involves its interaction with Toll-like receptor 4 (TLR4), a key component of the immune system:
Data from studies indicate that even low concentrations (1 μg) of Kdo2-Lipid A can induce responses comparable to higher doses (10 μg) of native LPS, highlighting its potency as an immunomodulator .
Di[3-deoxy-D-manno-octulosonyl]-lipid A exhibits several important physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to determine thermal properties, while spectroscopic methods can elucidate structural features.
Di[3-deoxy-D-manno-octulosonyl]-lipid A has numerous scientific applications:
The integration of 3-deoxy-D-manno-octulosonic acid (KDO) into lipid A begins with the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate, catalyzed by D-arabinose 5-phosphate isomerase (KdsD). This enzyme operates as a metalloprotein with a Rossmann fold structure, featuring conserved substrate-binding residues (His-43, Glu-73, Arg-97, and Glu-98 in Pseudomonas aeruginosa) essential for catalytic activity [7]. The subsequent step involves KDO 8-phosphate synthase (KdsA), which condenses D-arabinose 5-phosphate with phosphoenolpyruvate (PEP) to form KDO 8-phosphate. KdsA exhibits strict specificity for D-arabinose 5-phosphate and is inhibited by zinc ions in certain bacteria like Helicobacter pylori [8]. Both enzymes function optimally at pH 8.0 and 37°C, though KdsD shows higher substrate affinity in Arabidopsis thaliana (Km = 0.16 mmol/L) than in Escherichia coli [9].
Table 1: Key Enzymes in KDO Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors/Inhibitors | Thermal Optima |
---|---|---|---|
KdsD | Isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate | Metal-independent; inhibited by Co²⁺/Cd²⁺ | 37°C |
KdsA | Condensation of D-arabinose 5-phosphate and PEP to form KDO 8-phosphate | Zn²⁺-dependent in some species | 37°C |
KdsC | Hydrolysis of KDO 8-phosphate to KDO | Mg²⁺-activated | 30–37°C |
KDO 8-phosphate phosphatase (KdsC) hydrolyzes KDO 8-phosphate to yield free KDO, a reaction requiring magnesium ions and exhibiting >1,000-fold specificity for KDO 8-phosphate over other phosphosugars [10]. This dephosphorylation is critical for the activation of KDO, enabling its attachment to lipid A. The final assembly is mediated by KDO transferase (WaaA), which links two KDO residues (α-Kdo-(2→4)-α-Kdo-(2→6)) to lipid A’s glucosamine disaccharide backbone. This forms the minimal structure for bacterial viability, known as KDO₂-lipid A [5] [10]. Genetic redundancy exists in E. coli, where paralogues like gutQ or kpsF can compensate for kdsD or kdsC deletions, though this is absent in pathogens like P. aeruginosa [4] [7].
Table 2: Genetic Redundancy in KDO Pathway Genes
Gene | Function | *Essentiality in *E. coli | *Essentiality in *P. aeruginosa |
---|---|---|---|
kdsD | D-arabinose 5-phosphate isomerase | Non-essential (redundant with gutQ) | Essential |
kdsC | KDO 8-phosphate phosphatase | Non-essential (unknown paralogues) | Essential |
waaA | KDO transferase | Essential | Essential |
The kds operon in E. coli (yrbG–yhbG locus) comprises six genes organized into three transcriptional units: yrbG, kdsD-kdsC, and yrbK-yhbN-yhbG [4]. While kdsD and kdsC are non-essential due to genetic redundancy, the distal genes (yrbK, yhbN, yhbG) are indispensable for outer membrane integrity. Temperature sensitivity is observed in mutants; kdsA thermosensitive strains of Salmonella typhimurium exhibit growth defects at elevated temperatures, underscoring the role of KDO in heat-stress adaptation [6]. The lpx cluster regulates earlier lipid A steps, such as acyltransferase-mediated acylation of UDP-N-acetylglucosamine. Coordination between lpx and kds operons ensures synchronized lipid A and core oligosaccharide biosynthesis [8].
Lipid A biosynthesis dynamically responds to environmental cues. Cationic antimicrobial peptides (CAMPs) upregulate arnT expression, which modifies lipid A with 4-amino-4-deoxy-L-arabinose to reduce membrane permeability [5]. Divalent metal ions (e.g., Mg²⁺) stabilize the KDO₂-lipid A structure by neutralizing phosphate groups, while cobalt or cadmium ions inhibit KdsD activity by disrupting substrate binding [9] [10]. Additionally, pH shifts alter KdsD efficiency: Arabidopsis KdsD shows peak activity at pH 8.0 but is suppressed at acidic conditions, reflecting evolutionary adaptations to ecological niches [9].
KDO biosynthesis enzymes are conserved across Gram-negative bacteria, though structural variations exist. KdsD in E. coli forms tetramers, while A. thaliana homologs adopt monomeric, dimeric, or polymeric states in solution [9]. Despite quaternary differences, the SIS (sugar isomerase) domain in KdsD is universally preserved, sharing >40% sequence identity among Escherichia, Pseudomonas, and plant orthologs [2] [9]. Pathogens like P. aeruginosa rely solely on KdsD for KDO production, making it a prime antibiotic target [7]. Plants retain homologous pathways for synthesizing KDO-containing rhamnogalacturonan II pectins, with tomato kdsA transcripts peaking during mitosis—indicating conserved roles in cell division [6]. This deep conservation underscores KDO₂-lipid A’s fundamental role in membrane biology across evolutionary lineages.
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